1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in medicinal chemistry due to their structural rigidity . The presence of a fluorine atom and a piperidine ring in the structure could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the rearrangement reaction of dialkyl 2-[1-diphenylmethyl)azetidin-3-yl]propane-1,3-dioates during saponification .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can be influenced by their structure. For example, the presence of a fluorine atom can affect the compound’s basicity .
Scientific Research Applications
1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application: This research involves the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
2. Use in Industrial Testing Applications
- Summary of Application: Azetidine derivatives like “3-(AZETIDIN-3-YL)PYRIDINE HYDROCHLORIDE” are used in various industrial testing applications .
- Methods of Application: The specific methods of application can vary widely depending on the nature of the industrial testing being conducted .
- Results or Outcomes: The outcomes of these testing applications can also vary widely, but the use of azetidine derivatives can often enhance the accuracy and reliability of the tests .
3. Synthesis of 1-(azetidin-3-yl)-1H-pyrrole hydrochloride
- Summary of Application: This compound is another azetidine derivative that has been synthesized for research purposes .
- Methods of Application: The specific methods of synthesis would be detailed in the relevant research papers .
- Results or Outcomes: The synthesis of such compounds can contribute to the development of new chemical reactions and potentially lead to the discovery of new drugs .
4. Synthesis of 1-(azetidin-3-yl)-1H-imidazole hydrochloride
- Summary of Application: This compound is another azetidine derivative that has been synthesized for research purposes .
- Methods of Application: The specific methods of synthesis would be detailed in the relevant research papers .
- Results or Outcomes: The synthesis of such compounds can contribute to the development of new chemical reactions and potentially lead to the discovery of new drugs .
5. Synthesis of 2-(azetidin-3-yl)-1H-imidazole hydrochloride
- Summary of Application: This compound is an azetidine derivative that has been synthesized for research purposes .
- Methods of Application: The specific methods of synthesis would be detailed in the relevant research papers .
- Results or Outcomes: The synthesis of such compounds can contribute to the development of new chemical reactions and potentially lead to the discovery of new drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(azetidin-3-yl)-4-fluoropiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2.ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;/h7-8,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMGMZSSEHOJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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